2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxymethyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The phenoxymethyl group can be introduced via nucleophilic substitution reactions, while the tetrahydrofuran moiety is often incorporated through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxymethyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: shares similarities with other oxadiazole derivatives, such as 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide and 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide.
Uniqueness
What sets this compound apart is the presence of the tetrahydrofuran moiety, which can impart unique solubility and reactivity properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-14(17-9-13-7-4-8-21-13)11-24-16-19-18-15(23-16)10-22-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSSJNVOMDRVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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